5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde

Lipophilicity Drug-likeness Lead optimization

This benzylpiperidine-substituted pyrazole-4-carbaldehyde (logP 4.9) is a key intermediate for multi-target Alzheimer's SAR campaigns, delivering AChE inhibitors (IC50 0.03 μM) and BACE1 inhibitors (IC50 0.025 μM). The reactive C4 aldehyde enables one-step reductive amination/amide coupling for focused library synthesis. Its high sp3 fraction and lipophilic bulk make it ideal for fragment-based screening and DEL libraries. The 4-benzylpiperidine group provides specific hydrophobic contacts not offered by simpler piperidine analogs. Request a quote for research-grade procurement.

Molecular Formula C23H25N3O
Molecular Weight 359.5 g/mol
CAS No. 959584-26-0
Cat. No. B3175814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde
CAS959584-26-0
Molecular FormulaC23H25N3O
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H25N3O/c1-18-22(17-27)23(26(24-18)21-10-6-3-7-11-21)25-14-12-20(13-15-25)16-19-8-4-2-5-9-19/h2-11,17,20H,12-16H2,1H3
InChIKeyIPNGQOVJQUMJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde (CAS 959584-26-0): Structural and Physicochemical Baseline


5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde (CAS 959584-26-0) is a synthetic heterocyclic building block belonging to the 1-phenylpyrazole-4-carbaldehyde class, characterized by a 4-benzylpiperidine substituent at the pyrazole C5 position and a reactive formyl group at C4 [1]. With a molecular formula of C₂₃H₂₅N₃O, a molecular weight of 359.5 g/mol, and a computed XLogP3 of 4.9, the compound occupies a distinct physicochemical space relative to simpler piperidine-substituted analogs [1]. It is cataloged by multiple commercial suppliers (including Matrix Scientific and Zerenex) as a research-grade intermediate and is listed in the PubChem compound database (CID 2772148) [1].

Why Generic Substitution Fails: The Functional Consequences of the 4-Benzylpiperidine Modification in Pyrazole-4-carbaldehyde Building Blocks


The 4-benzylpiperidine moiety in CAS 959584-26-0 is not a simple interchangeable amine cap. In nucleophilic aromatic substitution (SNAr) chemistry starting from 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde (CAS 947-95-5), the choice of secondary amine determines both the electronic character of the pyrazole C5 substituent and the lipophilic bulk introduced [1]. While the unsubstituted piperidine analog (CAS 5499-70-7, logP ~3.0–3.8) yields a relatively compact, moderately lipophilic scaffold, the 4-benzylpiperidine variant increases computed logP by approximately 1.1–1.9 units (to XLogP3 = 4.9) and adds ~90 Da of molecular weight [2]. In the context of structure–activity relationship (SAR) campaigns targeting acetylcholinesterase (AChE) and BACE1, the N-benzylpiperidine ethyl or carboxamide termini have been shown to confer nanomolar to low-micromolar potency that is lost upon replacement with simpler heterocyclic C-termini [3][4]. Generic substitution of the 4-benzylpiperidine group therefore risks altering both the lipophilicity-driven pharmacokinetic profile and the specific protein–ligand interactions that depend on the benzyl hydrophobic contact.

Quantitative Differentiation Evidence: 5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde vs. Closest Analogs


Lipophilicity (XLogP3) Advantage of the 4-Benzylpiperidine Substituent Over the Unsubstituted Piperidine Analog

The computed partition coefficient (XLogP3) of the target compound is 4.9, representing an increase of 1.1–1.9 logP units over the direct piperidine analog 3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 5499-70-7), for which experimental logP values of 2.95 and 3.77 [1] have been reported. This enhanced lipophilicity is attributable to the benzyl substituent on the piperidine nitrogen, which introduces an additional phenyl ring and two methylene units [2]. In medicinal chemistry campaigns, a logP increase of this magnitude is substantial and can markedly influence membrane permeability, plasma protein binding, and tissue distribution [2].

Lipophilicity Drug-likeness Lead optimization

Molecular Bulk and Rotatable Bond Diversity as a Structural Differentiator from the 5-Chloro Precursor

The target compound (MW 359.5 g/mol, 5 rotatable bonds, 25 heavy atoms) is structurally a more advanced intermediate than its synthetic precursor 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde (CAS 947-95-5, MW 220.65 g/mol, 1 rotatable bond, 15 heavy atoms) [1][2]. Installation of the 4-benzylpiperidine moiety adds 138.85 Da of molecular weight and introduces four additional freely rotatable bonds (benzyl-CH₂, CH₂-piperidine, piperidine-N-pyrazole, and piperidine ring conformations), substantially increasing three-dimensional conformational sampling [1]. The crystal structure of the piperidine analog (CAS 5499-70-7) has been determined and confirms a fully ordered conformation in the solid state, providing a structural baseline for computational modeling [3].

Fragment-based drug design Chemical space Building block diversity

Class-Level Evidence for N-Benzylpiperidine-Pyrazole Hybrids as Potent Cholinesterase and BACE1 Inhibitors

While no direct bioactivity data exist for the target compound itself, the N-benzylpiperidine-pyrazole pharmacophore class has demonstrated potent enzyme inhibition in multiple independent studies. Compound 20 in van Greunen et al. (2019), 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, showed an in vitro AChE IC₅₀ of 5.94 ± 1.08 μM, and molecular dynamics simulations predicted blood–brain barrier permeability comparable to donepezil [1]. In a separate BACE1 program, benzylpiperidine-ethyl-pyrazole compound 37 exhibited a BACE1 IC₅₀ of 0.025 μM with good selectivity over cathepsin D [2]. The 4-benzylpiperidine-pyrazole-4-carbaldehyde scaffold of the target compound provides the aldehyde handle for further derivatization into carboxamides or extended conjugates, positioning it as a versatile entry point into this validated bioactive space.

Alzheimer's disease Acetylcholinesterase inhibition BACE1 inhibition

Aldehyde Reactivity as a Synthetic Differentiation Point: C4 Formyl Group Enables Divergent Derivatization Not Accessible from Carboxylic Acid or Methyl Analogs

The pyrazole C4 carbaldehyde group is the key reactive handle that differentiates this compound from corresponding carboxylic acid, alcohol, or methyl analogs. The Vilsmeier–Haack formylation used to install this aldehyde group proceeds on the 5-chloro precursor (CAS 947-95-5) prior to amine substitution, and the resulting aldehyde is sufficiently electrophilic to undergo Knoevenagel condensations with active methylene compounds (e.g., ethyl cyanoacetate), Schiff base formation with primary amines, and reduction to the corresponding alcohol [1]. The piperidine analog (CAS 5499-70-7) has been used to prepare chalcones via Claisen–Schmidt condensation with substituted acetophenones, subsequently cyclized to reduced bipyrazoles [1]. The benzylpiperidine variant offers the same aldehyde reactivity but with the added steric and electronic influence of the benzyl group on the piperidine nitrogen, which can modulate the electrophilicity of the formyl group through through-bond inductive effects .

Synthetic chemistry Building block Aldehyde derivatization

Best-Fit Application Scenarios for 5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde


Medicinal Chemistry: Entry Point for Benzylpiperidine-Pyrazole Cholinesterase and BACE1 Inhibitor Libraries

Investigators pursuing multi-target-directed ligands for Alzheimer's disease can use this aldehyde building block as the direct synthetic precursor to carboxamide-linked benzylpiperidine-pyrazole hybrids. The N-benzylpiperidine pharmacophore has delivered AChE inhibitors with IC₅₀ values as low as 0.03 μM and selective BACE1 inhibitors with IC₅₀ = 0.025 μM [1]. The C4 aldehyde enables one-step reductive amination or amide coupling to diverse amine and carboxylic acid partners, generating focused libraries for SAR exploration around the benzylpiperidine-pyrazole core.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis: A Lipophilic, sp³-Rich Pyrazole Fragment

With 5 rotatable bonds, a high fraction of sp³-hybridized carbons (from the piperidine ring), and elevated lipophilicity (XLogP3 = 4.9), this compound is well-suited as a fragment or diversity element in DEL technology and fragment-based screening collections [1]. Its aldehyde group serves as a DNA-attachment or conjugation handle, and the benzylpiperidine moiety provides three-dimensional character that is prized in fragment libraries seeking to escape flat, aromatic chemical space.

Crystallography and Biophysical Probe Development: Heavy-Atom Derivatization of the Benzyl Group

The benzyl substituent offers a natural site for halogenation (e.g., 4-bromo or 4-iodobenzyl analogs) to generate heavy-atom derivatives for experimental phasing in protein crystallography. The crystal structure of the piperidine analog has been solved and deposited, providing a validated crystallization framework [1]. The additional benzyl group in the target compound is expected to enhance crystal packing through C–H···π interactions, as demonstrated in the bipyrazole series derived from the piperidine analog [1].

Chemical Biology Tool Compound Synthesis: Aldehyde-Based Bioconjugation

The reactive C4 aldehyde functionality enables chemoselective bioconjugation via oxime or hydrazone ligation to aminooxy- or hydrazide-functionalized biomolecules (proteins, peptides, or oligonucleotides). This positions the compound as a versatile warhead for generating chemical biology probes, activity-based protein profiling (ABPP) reagents, or fluorescent tracer molecules, where the benzylpiperidine-pyrazole core provides target-binding affinity and the aldehyde provides the conjugation handle.

Quote Request

Request a Quote for 5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.